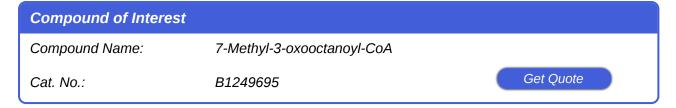


## 7-Methyl-3-oxooctanoyl-CoA: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

7-Methyl-3-oxooctanoyl-Coenzyme A (CoA) is a branched-chain acyl-CoA thioester. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and the biosynthesis of complex lipids. As derivatives of coenzyme A, they play a crucial role in transferring acyl groups. The presence of a methyl branch in 7-Methyl-3-oxooctanoyl-CoA suggests its involvement in the metabolism of branched-chain fatty acids, which are obtained from dietary sources or synthesized endogenously. This technical guide provides a detailed overview of the known chemical properties, analytical methodologies, and biological relevance of 7-Methyl-3-oxooctanoyl-CoA and related branched-chain acyl-CoAs, serving as a resource for researchers in the fields of biochemistry, metabolic diseases, and drug discovery.

## **Chemical and Physical Properties**

Precise experimental data for the physicochemical properties of **7-Methyl-3-oxooctanoyl-CoA** are not readily available in the literature. However, based on its structure and data for similar long-chain acyl-CoA molecules, the following properties can be inferred. Acyl-CoAs are generally unstable in aqueous solutions, particularly at alkaline and strongly acidic pH, due to hydrolysis of the thioester bond. They are typically soluble in water and methanol[1].

Table 1: Physicochemical Properties of 7-Methyl-3-oxooctanoyl-CoA



Property	Value	Source/Method
Molecular Formula	C30H50N7O18P3S	PubChem
Monoisotopic Mass	921.2146 Da	PubChem[2]
CAS Number	1379003-97-0	MedChemExpress[3][4][5]
Physical State	Likely a solid at room temperature	Inferred
Solubility	Soluble in water and methanol	Inferred from similar compounds[1]
Melting Point	Not available	-
Boiling Point	Not available	-
Storage	Store at -20°C or below, preferably as a solid or in anhydrous organic solvents to prevent hydrolysis.	Inferred from general stability of acyl-CoAs

# **Experimental Protocols**Synthesis and Purification

The synthesis of  $\beta$ -ketoacyl-CoA compounds can be challenging. A general approach involves the activation of the corresponding  $\beta$ -keto acid and its subsequent reaction with coenzyme A. One reported method for a similar compound, 3-oxohexadecanoyl-CoA, involves the Reformatsky reaction to create the  $\beta$ -hydroxy ester, followed by oxidation to the  $\beta$ -keto ester, and subsequent conversion to the CoA thioester[1].

Purification of acyl-CoA thioesters is typically achieved using chromatographic techniques. Reverse-phase high-performance liquid chromatography (HPLC) is a common method for purifying these molecules, often using a C18 column[6].

# Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)



LC-MS/MS is a powerful technique for the sensitive and specific quantification of acyl-CoAs in biological samples.

#### Sample Preparation:

- Quench metabolism and extract acyl-CoAs from cells or tissues using a cold solvent mixture, such as 80:20 methanol:water at -80°C.
- For cell cultures, aspirate the media, wash the cells with ice-cold phosphate-buffered saline, and then add the cold extraction solvent.
- For tissues, homogenize the frozen tissue in the cold extraction solvent.
- Centrifuge the samples to pellet proteins and other cellular debris.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the dried extract in an appropriate solvent for LC-MS analysis, such as 5% (w/v) 5-sulfosalicylic acid in water[7].

#### Liquid Chromatography:

- Column: A reverse-phase column, such as a C18 column, is typically used for the separation of acyl-CoAs.
- Mobile Phase A: An aqueous buffer, for example, 50 mM ammonium acetate.
- Mobile Phase B: An organic solvent like methanol or acetonitrile.
- Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs based on their hydrophobicity.

#### Mass Spectrometry:

 Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.



 Fragmentation: A characteristic fragmentation pattern for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate moiety from the precursor ion. This neutral loss is often used for precursor ion scanning or selected reaction monitoring (SRM) to specifically detect acyl-CoAs.

Table 2: Predicted Mass Spectrometry Data for 7-Methyl-3-oxooctanoyl-CoA

Adduct	m/z
[M+H]+	922.22188
[M+Na]+	944.20382
[M-H]-	920.20732

Source: PubChem[2]

### NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for the structural elucidation of acyl-CoA compounds.

- ¹H NMR: Proton NMR can provide information on the different chemical environments of the protons in the molecule. For acyl-CoAs, specific signals for the pantetheine and adenosine moieties can be identified.
- ¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons in the thioester and ketone groups are particularly informative. For acetoacetyl-CoA, the chemical shifts for the acyl carbons have been reported as 198.5 (C1), 59.9 (C2), 208.8 (C3), and 32.8 (C4) ppm in the free form[8].

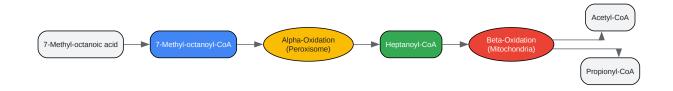
## **Biological Role and Signaling Pathways**

Branched-chain fatty acids, and by extension their CoA derivatives, are involved in specific metabolic pathways. The presence of a methyl group on the carbon chain prevents direct entry into the standard beta-oxidation pathway.

### **Metabolism of Branched-Chain Fatty Acids**



The metabolism of branched-chain fatty acids typically involves an initial alpha-oxidation step to remove the methyl branch, followed by beta-oxidation. This process occurs in the peroxisomes. The beta-oxidation of the resulting straight-chain acyl-CoA can then proceed in the mitochondria to generate acetyl-CoA and propionyl-CoA[9][10].



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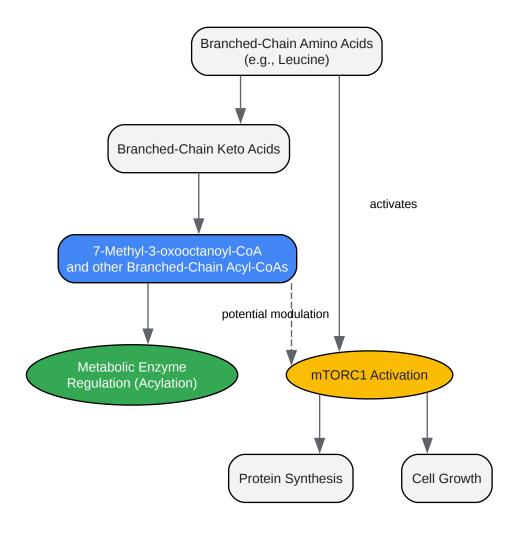
Caption: Overview of Branched-Chain Fatty Acid Metabolism.

## **Potential Signaling Roles**

While a specific signaling role for **7-Methyl-3-oxooctanoyl-CoA** has not been definitively established, branched-chain amino acids (BCAAs) and their catabolic products, which include branched-chain acyl-CoAs, are known to have signaling functions. Leucine, a BCAA, is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation[11][12]. It is plausible that downstream metabolites, such as branched-chain acyl-CoAs, could also participate in these or related signaling cascades.

Furthermore, the accumulation of certain acyl-CoA species has been linked to cellular stress and the regulation of metabolic enzymes through post-translational modifications like acylation.





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Caption: Potential Signaling Roles of Branched-Chain Acyl-CoAs.

### Conclusion

**7-Methyl-3-oxooctanoyl-CoA** is a metabolite at the crossroads of branched-chain fatty acid metabolism and cellular signaling. While specific data on its chemical and physical properties are limited, established analytical techniques for acyl-CoAs provide a robust framework for its study. Further research is needed to fully elucidate its specific biological functions and its potential role in signaling pathways, which could have implications for understanding and treating metabolic diseases. This guide provides a foundational resource to aid researchers in these endeavors.



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